![molecular formula C5H4N4O2 B565372 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 CAS No. 1217036-71-9](/img/structure/B565372.png)
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cholesterol Regulation and Lipid Metabolism
Research on 4-aminopyrazolo[3,4-d] pyrimidine has demonstrated significant effects on lipid metabolism, particularly in the regulation of cholesterol. Studies have shown that administration of this compound can lead to a decrease in serum cholesterol levels and alter sterol synthesis in extrahepatic tissues, suggesting its role in regulating cholesterol synthesis and transport in the body (Andersén & Dietschy, 1976). Another study highlighted its ability to produce fatty changes in the liver without associated necrosis or inflammation, indicating its unique effects on hepatic lipid metabolism (Scholler, Philips, & Sternberg, 1956).
Pancreatic Function and Enzyme Activity
4-aminopyrazolo[3,4-d] pyrimidine has been shown to impact pancreatic function by decreasing plasma α-amylase activity in a dose-dependent manner, potentially indicating pancreatic injury. This finding suggests its potential utility in studies related to pancreatic function and enzyme activity (Minami, Natsui, Nakagawa, & Okazaki, 1993).
Pulmonary Surfactant Composition
The compound has been observed to affect the composition of pulmonary surfactant in rats. Treatment with 4-aminopyrazolo[3,4-d]pyrimidine led to selective reduction in certain phospholipids in pulmonary surfactant, suggesting a potential role in investigating lipid metabolism of the lung and its impact on pulmonary function (Suzuki & Tabata, 1980).
Adrenal Gland Function
Studies have also delved into the effects of 4-aminopyrazolo[3,4-d]pyrimidine on adrenal gland function. The compound has been found to induce ultrastructural and biochemical changes in the adrenal cortex, significantly affecting corticosteroidogenesis and adrenal cholesterol pool. These findings point towards its potential application in studying adrenal function and steroidogenesis (Almeida, Magalhães, Serra, Hipólito-Reis, & Magalhães, 1986).
作用機序
Target of Action
The primary target of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death .
Result of Action
The compound exhibits significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .
特性
IUPAC Name |
1,7-dihydro(513C,1,2-15N2)pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i1+1,6+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-ZDDXGAPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[15N][15NH]C2=C1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724514 |
Source
|
Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 | |
CAS RN |
1217036-71-9 |
Source
|
Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。